N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-2-(4-isopropylphenoxy)acetamide
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Overview
Description
N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-2-(4-isopropylphenoxy)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines an indole moiety with a sulfonyl group and a phenoxyacetamide linkage, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-2-(4-isopropylphenoxy)acetamide typically involves multiple steps, starting with the preparation of the indole derivative. The indole derivative is then reacted with a sulfonyl chloride to introduce the sulfonyl group. This intermediate is further reacted with a phenoxyacetamide derivative under specific conditions to yield the final compound. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques to produce the compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions
N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-2-(4-isopropylphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The phenoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the sulfonyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups to the phenoxy moiety.
Scientific Research Applications
N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-2-(4-isopropylphenoxy)acetamide has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound may have potential as a biochemical probe to study cellular processes involving sulfonyl and phenoxyacetamide groups.
Medicine: Research may explore its potential as a therapeutic agent due to its unique structure and possible biological activity.
Industry: It can be used in the development of new materials or as an intermediate in the synthesis of other industrially relevant compounds.
Mechanism of Action
The mechanism of action of N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-2-(4-isopropylphenoxy)acetamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins or enzymes, potentially inhibiting their activity. The phenoxyacetamide moiety may also interact with cellular receptors or other biomolecules, modulating their function. The exact pathways and targets would depend on the specific biological context and require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
Indomethacin: A nonsteroidal anti-inflammatory drug with a similar indole structure.
Levalbuterol: A bronchodilator with a phenoxy group, though structurally different in other aspects.
tert-Butyl N-(2,3-dihydroxypropyl)carbamate: A compound with a carbamate linkage, showing some structural similarities.
Uniqueness
N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-2-(4-isopropylphenoxy)acetamide is unique due to its combination of an indole moiety, a sulfonyl group, and a phenoxyacetamide linkage
Properties
IUPAC Name |
N-[4-(2,3-dihydroindol-1-ylsulfonyl)phenyl]-2-(4-propan-2-ylphenoxy)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O4S/c1-18(2)19-7-11-22(12-8-19)31-17-25(28)26-21-9-13-23(14-10-21)32(29,30)27-16-15-20-5-3-4-6-24(20)27/h3-14,18H,15-17H2,1-2H3,(H,26,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJLVCQJNDOKTLM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCC4=CC=CC=C43 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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